N-(4-methylbenzyl)-4-[(4-methylphenyl)sulfonyl]-2-(propylsulfonyl)-1,3-thiazol-5-amine
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Overview
Description
4-(4-METHYLBENZENESULFONYL)-N-[(4-METHYLPHENYL)METHYL]-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-AMINE is a complex organic compound with a unique structure that includes a thiazole ring, sulfonyl groups, and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-METHYLBENZENESULFONYL)-N-[(4-METHYLPHENYL)METHYL]-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-AMINE typically involves multiple steps, starting with the preparation of the thiazole ring. This is followed by the introduction of sulfonyl and methylphenyl groups through various chemical reactions. Common reagents used in these reactions include sulfonyl chlorides, methylphenyl derivatives, and thiazole precursors. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis and ensuring the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(4-METHYLBENZENESULFONYL)-N-[(4-METHYLPHENYL)METHYL]-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-AMINE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include sulfonyl chlorides, methylphenyl derivatives, and thiazole precursors. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thioethers or amines .
Scientific Research Applications
4-(4-METHYLBENZENESULFONYL)-N-[(4-METHYLPHENYL)METHYL]-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-AMINE has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers or coatings
Mechanism of Action
The mechanism of action of 4-(4-METHYLBENZENESULFONYL)-N-[(4-METHYLPHENYL)METHYL]-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-AMINE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s sulfonyl and thiazole groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-(4-METHYLBENZENESULFONYL)-4-{[(4-METHYLBENZENESULFONYL)OXY]METHYL}PIPERIDIN-4-YL]METHYL 4-METHYLBENZENE-1-SULFONATE: This compound shares similar sulfonyl and methylphenyl groups but has a different core structure.
DIETHYL TOSYLOXY METHYLPHOSPHONATE: This compound contains a sulfonyl group and is used in similar chemical reactions
Uniqueness
Its thiazole ring and multiple sulfonyl groups contribute to its distinct chemical properties and reactivity .
Properties
Molecular Formula |
C21H24N2O4S3 |
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Molecular Weight |
464.6 g/mol |
IUPAC Name |
N-[(4-methylphenyl)methyl]-4-(4-methylphenyl)sulfonyl-2-propylsulfonyl-1,3-thiazol-5-amine |
InChI |
InChI=1S/C21H24N2O4S3/c1-4-13-29(24,25)21-23-20(30(26,27)18-11-7-16(3)8-12-18)19(28-21)22-14-17-9-5-15(2)6-10-17/h5-12,22H,4,13-14H2,1-3H3 |
InChI Key |
FQZPQVFHEWUEED-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)C1=NC(=C(S1)NCC2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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